molecular formula C18H24N4O B6913254 N-[1-(1-phenylethyl)piperidin-4-yl]-2-(1H-pyrazol-5-yl)acetamide

N-[1-(1-phenylethyl)piperidin-4-yl]-2-(1H-pyrazol-5-yl)acetamide

Cat. No.: B6913254
M. Wt: 312.4 g/mol
InChI Key: OMXQLGZTPSNOQC-UHFFFAOYSA-N
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Description

N-[1-(1-phenylethyl)piperidin-4-yl]-2-(1H-pyrazol-5-yl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a phenylethyl group and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(1-phenylethyl)piperidin-4-yl]-2-(1H-pyrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-14(15-5-3-2-4-6-15)22-11-8-16(9-12-22)20-18(23)13-17-7-10-19-21-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXQLGZTPSNOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)NC(=O)CC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-phenylethyl)piperidin-4-yl]-2-(1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the protection of the NH group of isonipecotic acid using (Boc)2O and NaOH as a base to yield a Boc-protected acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-phenylethyl)piperidin-4-yl]-2-(1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(1-phenylethyl)piperidin-4-yl]-2-(1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-phenylethyl)piperidin-4-yl]-2-(1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-phenylethyl)piperidin-4-yl]-2-(1H-pyrazol-5-yl)acetamide stands out due to its unique combination of a piperidine ring with a phenylethyl group and a pyrazole ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

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